1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring, a difluoromethoxy group, and a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the difluoromethoxybenzoyl intermediate. This intermediate can be synthesized through a difluoromethylation reaction, where a difluoromethylating agent is introduced to a benzoyl precursor under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring can provide structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[[[2-(Trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid
- 1-[[[2-(Methoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid
- 1-[[[2-(Chloromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid
Uniqueness
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
1-[[[2-(difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-12(15)20-9-4-2-1-3-8(9)10(17)16-7-13(5-6-13)11(18)19/h1-4,12H,5-7H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFGVMAOVVEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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